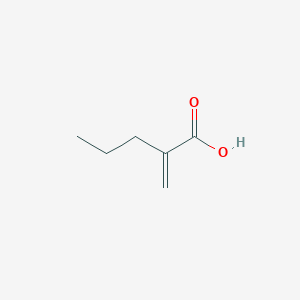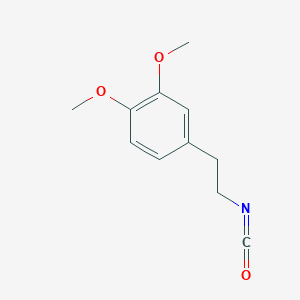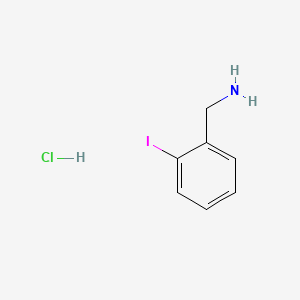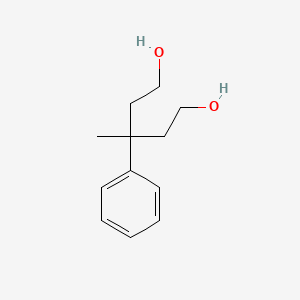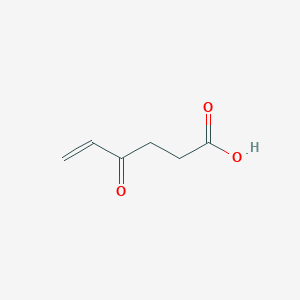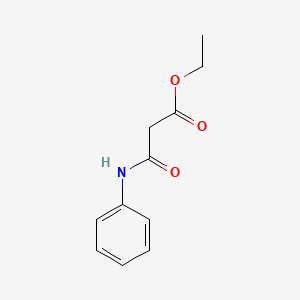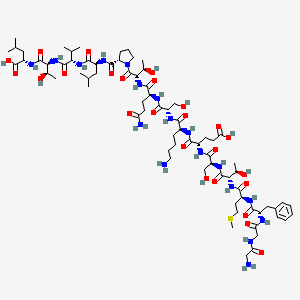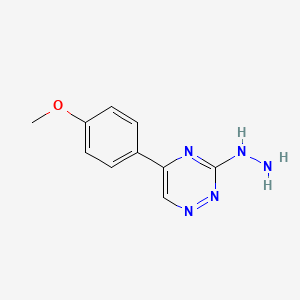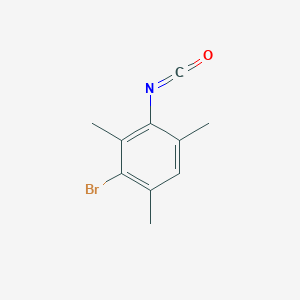
3-Bromo-2,4,6-trimetilfenil isocianato
Descripción general
Descripción
3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the linear formula (CH3)3C6HBrNCO . It has a molecular weight of 240.10 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4,6-trimethylphenyl isocyanate consists of a phenyl ring substituted with three methyl groups, a bromine atom, and an isocyanate group . The canonical SMILES string representation isCC1=CC(=C(C(=C1N=C=O)C)Br)C . Physical And Chemical Properties Analysis
3-Bromo-2,4,6-trimethylphenyl isocyanate has a melting point of 37-42 °C . It has a molecular weight of 240.10 g/mol, and its exact mass is 238.99458 g/mol . It has a topological polar surface area of 29.4 Ų .Relevant Papers Unfortunately, specific peer-reviewed papers related to 3-Bromo-2,4,6-trimethylphenyl isocyanate were not identified in the search results .
Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Bromo-2,4,6-trimetilfenil isocianato: es ampliamente utilizado como intermedio en la síntesis orgánica . Su reactividad con diversos nucleófilos lo convierte en un compuesto valioso para la construcción de moléculas más complejas. Por ejemplo, se puede utilizar para sintetizar carbamatos, ureas y aminas, que son estructuras fundamentales en muchos productos farmacéuticos y agroquímicos.
Química medicinal
En química medicinal, este derivado de isocianato encuentra su aplicación en la síntesis de posibles agentes terapéuticos . Se puede utilizar para introducir el grupo funcional isocianato en moléculas bioactivas, modificando así su interacción con los objetivos biológicos y mejorando potencialmente su eficacia.
Medicina diagnóstica
Un derivado del This compound, a saber, el ácido (3-bromo-2,4,6-trimetilfenilcarbamoil)metiliminodiacético, se utiliza en medicina diagnóstica . Desempeña un papel en la evaluación del transporte hepatobiliar, que es crucial para el diagnóstico de la función hepática y las enfermedades.
Investigación proteómica
Este compuesto también se utiliza en investigación proteómica como herramienta bioquímica . Se puede utilizar para modificar proteínas o péptidos, lo que ayuda a comprender la función de las proteínas, las interacciones y la localización dentro de un contexto biológico.
Aplicaciones ambientales
Si bien no se mencionan directamente aplicaciones ambientales específicas del This compound, los isocianatos en general son importantes en el desarrollo de recubrimientos, adhesivos y selladores que pueden resistir los factores estresantes ambientales . Contribuyen a la durabilidad y longevidad de los materiales utilizados en diversas condiciones ambientales.
Aplicaciones bioquímicas
En bioquímica, los isocianatos sirven como bloques de construcción versátiles. Se utilizan para crear compuestos que pueden imitar o interferir con los procesos bioquímicos naturales . Esto es particularmente útil en el estudio de la inhibición enzimática, la unión a receptores y las vías de transducción de señales.
Mecanismo De Acción
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form a covalent bond . This reaction can lead to changes in the physical and chemical properties of the target molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,4,6-trimethylphenyl isocyanate .
Análisis Bioquímico
Biochemical Properties
3-Bromo-2,4,6-trimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds such as benzimidazoles and thienoimidazoles. These reactions are typically catalyzed by copper (I) and involve the interaction of 3-Bromo-2,4,6-trimethylphenyl isocyanate with primary amines. The compound’s reactivity with amines makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules.
Cellular Effects
The effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modify proteins through covalent bonding can lead to changes in cellular activities and responses .
Molecular Mechanism
At the molecular level, 3-Bromo-2,4,6-trimethylphenyl isocyanate exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activities . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate can change over time due to its stability and degradation properties . The compound is stable when stored at temperatures between 2-8°C, but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 3-Bromo-2,4,6-trimethylphenyl isocyanate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
3-Bromo-2,4,6-trimethylphenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may also involve conjugation reactions that enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, 3-Bromo-2,4,6-trimethylphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of 3-Bromo-2,4,6-trimethylphenyl isocyanate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes .
Propiedades
IUPAC Name |
2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIWEPBSGPAODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403501 | |
| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480439-19-8 | |
| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




